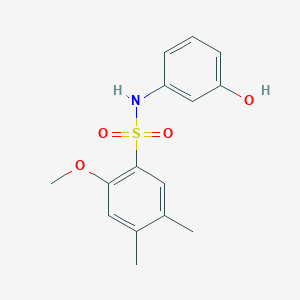
N-(3-hydroxyphenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-hydroxyphenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide, also known as HPMBS, is a chemical compound that has been extensively studied for its potential applications in various fields of science. This sulfonamide derivative has been synthesized by several methods and has been found to possess unique biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
N-(3-hydroxyphenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has been extensively studied for its potential applications in various fields of science. In the field of medicinal chemistry, N-(3-hydroxyphenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has been found to exhibit potent inhibitory activity against carbonic anhydrase enzymes, which are involved in various physiological processes such as acid-base balance, respiration, and bone resorption. N-(3-hydroxyphenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has also been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and rheumatoid arthritis.
Wirkmechanismus
The mechanism of action of N-(3-hydroxyphenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase enzymes. Carbonic anhydrase enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, and are involved in various physiological processes such as acid-base balance, respiration, and bone resorption. N-(3-hydroxyphenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has been found to inhibit several isoforms of carbonic anhydrase enzymes, including CA I, II, IV, and IX.
Biochemical and Physiological Effects:
N-(3-hydroxyphenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has been found to exhibit several unique biochemical and physiological effects. In vitro studies have shown that N-(3-hydroxyphenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide exhibits potent inhibitory activity against carbonic anhydrase enzymes, with IC50 values ranging from 0.1 to 1.5 μM. N-(3-hydroxyphenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has also been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(3-hydroxyphenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide in lab experiments include its high yield and purity, as well as its potent inhibitory activity against carbonic anhydrase enzymes. However, the limitations of using N-(3-hydroxyphenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of N-(3-hydroxyphenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide. One direction is to investigate its potential as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and rheumatoid arthritis. Another direction is to explore its potential as a tool for the study of carbonic anhydrase enzymes and their physiological functions. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-hydroxyphenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide and its potential toxicity.
Synthesemethoden
N-(3-hydroxyphenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide can be synthesized by several methods, including the reaction of 3-hydroxybenzenesulfonamide with 2-methoxy-4,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 3-hydroxybenzenesulfonamide with 2-methoxy-4,5-dimethylbenzenesulfonyl isocyanate in the presence of a base such as potassium carbonate. The yield of N-(3-hydroxyphenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide obtained by these methods is generally high, and the purity of the compound can be increased by recrystallization.
Eigenschaften
IUPAC Name |
N-(3-hydroxyphenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c1-10-7-14(20-3)15(8-11(10)2)21(18,19)16-12-5-4-6-13(17)9-12/h4-9,16-17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQICLYXNPWOUEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC(=CC=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxyphenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-chlorophenoxy)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B5185646.png)

![3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5185668.png)


![2-(4-{3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]propanoyl}-1-piperazinyl)pyrimidine](/img/structure/B5185694.png)
![N-({[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5185701.png)
![4-[(4-acetyl-1-piperazinyl)carbonyl]-1-(4-methoxyphenyl)-2-pyrrolidinone](/img/structure/B5185707.png)


![1-{4-[5-(1-adamantyl)-1H-1,2,3-triazol-1-yl]phenyl}ethanone](/img/structure/B5185729.png)
![3-benzyl-2-(benzylimino)-5-{[5-(4-bromophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B5185732.png)
![1-{[4-chloro-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}piperidine](/img/structure/B5185739.png)
![3-{[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5185746.png)